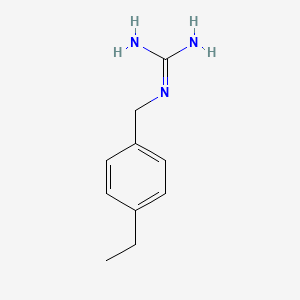
1-(4-Éthylbenzyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylbenzyl)guanidine, also known by its chemical shorthand EBG, is an organic compound that belongs to the guanidine family of chemicals. Guanidine and its derivatives play a crucial role in the metabolism of living organisms .
Synthesis Analysis
A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .
Molecular Structure Analysis
From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine .
Chemical Reactions Analysis
Guanidine acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .
Physical And Chemical Properties Analysis
Bicyclic guanidines have physical, electronic and chemical properties that differentiate them from their acyclic counterparts, with many of these characteristics directly imposed by the rigid framework .
Applications De Recherche Scientifique
- Guanidine les dérivés servent de puissants organocatalyseurs en raison de leur basicité et de leur nucléophilie. Ils participent à des réactions telles que les additions de Michael, les condensations aldoliques et les réactions de Mannich. Les chercheurs ont exploré l'utilisation de la 1-(4-Éthylbenzyl)guanidine dans ces contextes, améliorant l'efficacité et la sélectivité de la synthèse .
- Inhibiteurs de Kinase: Certaines guanidines agissent comme des inhibiteurs de kinases, modulant les voies de signalisation cellulaire. Leur diversité structurale permet une conception et un développement ciblés de médicaments .
- Récepteurs α2-Noradrénaline: Les guanidines, y compris la This compound, ont été étudiées pour leur interaction avec les α2-adrénocepteurs. Ces récepteurs jouent un rôle crucial dans la neurotransmission et sont des cibles médicamenteuses potentielles pour des affections telles que l'hypertension et l'anxiété .
- Composés Contenant de la Guanidine Bicyclique: Les chercheurs se sont concentrés sur la synthèse de composés contenant de la guanidine bicyclique, tels que la 2,3,5,6-tétrahydro-1H-imidazo[1,2-a]imidazole. Ces composés présentent une superbasicité et trouvent des applications dans l'organocatalyse .
- Organocatalyseurs de Guanidine Chiraux Axiaux: Les scientifiques ont développé des catalyseurs de guanidine chiraux qui permettent des réactions hautement énantiosélectives, telles que la réaction de 1,4-Michael. Ces réactions produisent des dérivés de nitroalcanes optiquement actifs d'importance synthétique et biologique .
- Guanidines Cycliques: La synthèse de guanidines cycliques, à la fois des cycles à cinq et à six chaînons, a attiré l'attention. Ces composés présentent des propriétés uniques et trouvent des applications dans divers domaines, notamment la catalyse et la science des matériaux .
Organocatalyse et Synthèse
Activités Biologiques
Récepteurs des Neurotransmetteurs
Superbases et Organocatalyse
Réactions Enantiosélectives
Fermeture de Cycle Catalysée par les Métaux
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Guanidine and its derivatives, which include 1-(4-ethylbenzyl)guanidine, are known to interact with various biological targets . For instance, guanidine-rich molecules have been found to interact with fatty acids and the cell membrane pH gradient . More research is needed to identify the specific targets of 1-(4-Ethylbenzyl)guanidine.
Mode of Action
For example, guanidine-rich molecules can form transient membrane channels that facilitate their transport into cells . This is achieved through interactions with deprotonated fatty acids on the cell exterior. Once inside the cell, the fatty acids become protonated, releasing the peptides and resealing the channel . It is possible that 1-(4-Ethylbenzyl)guanidine may exhibit a similar mode of action.
Biochemical Pathways
For instance, guanidine can trigger cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP
Pharmacokinetics
The pharmacokinetic properties of a drug-like molecule are generally determined by its physicochemical properties, including solubility, permeability, protein binding, and inhibition of cytochrome p450 3a4
Result of Action
For instance, guanidine can cause cytoplasmic membrane damage, leading to changes in cellular energy dynamics
Action Environment
The action of guanidine and its derivatives can be influenced by various factors, including ph and the presence of fatty acids
Propriétés
IUPAC Name |
2-[(4-ethylphenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8-3-5-9(6-4-8)7-13-10(11)12/h3-6H,2,7H2,1H3,(H4,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFMAOLZMYPBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)
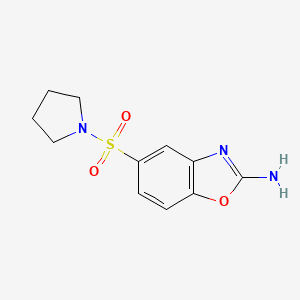
![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)
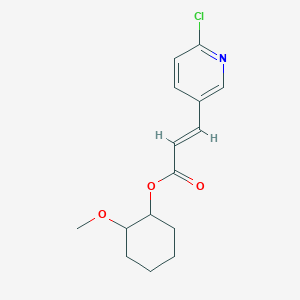
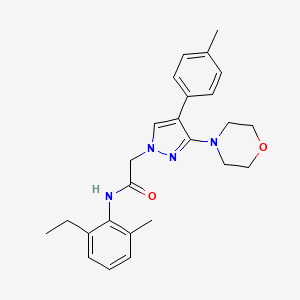
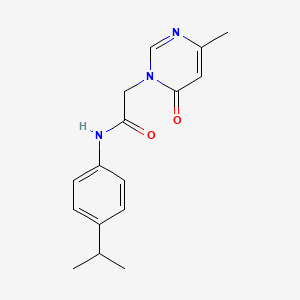
![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)

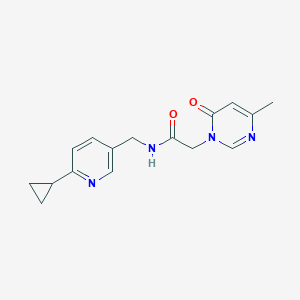


![2-Ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2543401.png)
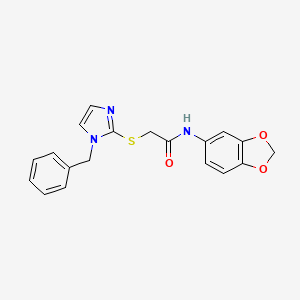
![Ethyl 4-[({[6-oxo-5-(phenylsulfonyl)-1,6-dihydropyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
